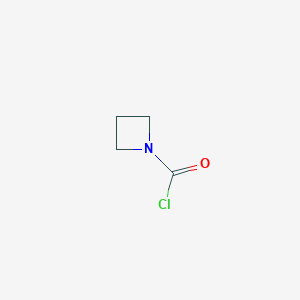
Azetidine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is known for its significant ring strain, which imparts unique reactivity and stability compared to other similar compounds. This compound is used in various chemical reactions and has applications in organic synthesis and medicinal chemistry.
Mécanisme D'action
Target of Action
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products . .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This reactivity provides a highly attractive entry to bond functionalization by N–C bond cleavage . .
Biochemical Pathways
Azetidines have been used in various applications including drug discovery, polymerization, and as chiral templates . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azetidine-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of azetidine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically proceeds as follows:
Azetidine+Phosgene→Azetidine-1-carbonyl chloride+Hydrogen chloride
This reaction requires careful handling of phosgene, a toxic and hazardous reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the risks associated with handling hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Azetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form azetidine-1-carboxylic acid and hydrogen chloride.
Reduction: Reduction reactions can convert this compound to azetidine-1-methanol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Hydrolysis: Water or aqueous solutions are used, often with a catalyst such as a strong acid or base to accelerate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are azetidine derivatives with the nucleophile replacing the chlorine atom.
Hydrolysis: The major product is azetidine-1-carboxylic acid.
Reduction: The major product is azetidine-1-methanol.
Applications De Recherche Scientifique
Azetidine-1-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of various azetidine derivatives, which are valuable intermediates in organic synthesis.
Medicinal Chemistry: Azetidine derivatives have shown potential as bioactive molecules with applications in drug discovery and development. They are explored for their antimicrobial, antiviral, and anticancer properties.
Polymer Chemistry: this compound is used in the synthesis of polyamines through ring-opening polymerization, which has applications in the development of antibacterial coatings, gene transfection materials, and CO2 adsorption materials.
Comparaison Avec Des Composés Similaires
Azetidine-1-carbonyl chloride can be compared with other similar compounds such as aziridine and pyrrolidine:
Aziridine: Aziridine is a three-membered nitrogen-containing heterocycle with higher ring strain than azetidine. It is less stable and more reactive, making it challenging to handle.
Pyrrolidine: Pyrrolidine is a five-membered nitrogen-containing heterocycle with lower ring strain than azetidine. It is more stable and less reactive, making it easier to handle but less versatile in chemical reactions.
List of Similar Compounds
- Aziridine
- Pyrrolidine
- Azetidine-2-carboxylic acid
This compound stands out due to its balanced reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Propriétés
IUPAC Name |
azetidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-4(7)6-2-1-3-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPIQCGBOGKQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75485-12-0 |
Source


|
| Record name | azetidine-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2933840.png)
![N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2933841.png)



![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933851.png)
![3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole](/img/structure/B2933854.png)

![1-{8-[(5-methylthiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2933856.png)

![10-methoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2933859.png)
